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Compound of Interest

Compound Name: 1-Cyclopropyl-2-nitrobenzene

Cat. No.: B077132

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-cyclopropyl-2-nitrobenzene. The information presented herein has been
compiled from various sources to serve as a valuable resource for researchers and
professionals engaged in chemical synthesis, analysis, and drug development.

Chemical Structure and Properties

IUPAC Name: 1-Cyclopropyl-2-nitrobenzene Molecular Formula: CoeHoNO2 Molecular Weight:
163.17 g/mol [1] CAS Number: 10292-65-6[1]

The structure of 1-cyclopropyl-2-nitrobenzene, characterized by a nitro-substituted benzene
ring attached to a cyclopropyl group, is a key determinant of its spectroscopic properties. The
electron-withdrawing nature of the nitro group and the strained three-membered ring of the
cyclopropyl substituent significantly influence the chemical environment of the constituent
atoms, which is reflected in its NMR, IR, and MS spectra.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally verified *H and 13C NMR dataset for 1-cyclopropyl-2-
nitrobenzene is not readily available in the public domain, analysis of related compounds and
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general principles of NMR spectroscopy allow for a reliable prediction of the expected spectral
features.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl
protons.

e Aromatic Protons: The four protons on the benzene ring will appear in the downfield region,
typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current
and the electron-withdrawing nitro group. The ortho-substitution pattern will lead to a
complex splitting pattern, likely a series of multiplets.

o Cyclopropyl Protons: The protons of the cyclopropyl group will be observed in the upfield
region. The methine proton (CH) directly attached to the benzene ring is expected to be a
multiplet. The four methylene protons (CHz) of the cyclopropyl ring will likely appear as two
distinct multiplets due to their diastereotopic nature.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Based on available data for similar structures, the following chemical shift regions are
anticipated.[1]

Carbon Atom Expected Chemical Shift (ppm)
C (Aromatic, attached to NOz2) 148 - 152

C (Aromatic, attached to cyclopropyl) 135 - 140

CH (Aromatic) 120 - 135

CH (Cyclopropyl) 15-25

CHz (Cyclopropyl) 5-15

Infrared (IR) Spectroscopy
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The infrared spectrum of 1-cyclopropyl-2-nitrobenzene is characterized by the vibrational
frequencies of its functional groups. A vapor-phase IR spectrum is available, though specific
peak values are not detailed in readily accessible sources.[1] Key expected absorption bands

include:

Functional Group Vibrational Mode Expected Wavenumber
(cm=1)

Nitro (NO2) Asymmetric Stretch 1500 - 1560

Nitro (NO2) Symmetric Stretch 1335 - 1370

Aromatic C-H Stretch 3000 - 3100

Aromatic C=C Stretch 1450 - 1600

Cyclopropyl C-H Stretch ~3000

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments. GC-MS data for 1-cyclopropyl-2-nitrobenzene indicates the following significant

peaks.[1]
m/z Relative Intensity Possible Fragment
163 - [M]* (Molecular lon)
135 Top Peak [M-NOJ*
91 2nd Highest [C7H7]* (Tropylium ion)
77 3rd Highest [CeHs]* (Phenyl cation)

Experimental Protocols

While specific experimental details for the acquisition of the referenced data are not available,
the following are general protocols typically employed for the spectroscopic analysis of
nitroaromatic compounds.
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NMR Spectroscopy

A sample of 1-cyclopropyl-2-nitrobenzene (typically 5-25 mg) would be dissolved in a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. The spectrum would be recorded
on a spectrometer operating at a standard frequency (e.g., 300, 400, or 500 MHz for 1H).
Chemical shifts are reported in parts per million (ppm) relative to an internal standard,
commonly tetramethylsilane (TMS).

IR Spectroscopy

For a vapor-phase IR spectrum, a small amount of the liquid sample would be injected into a
heated gas cell within an FTIR spectrometer. The spectrum is recorded as the infrared beam
passes through the vaporized sample. Alternatively, for a liquid sample, a thin film can be
prepared between two salt plates (e.g., NaCl or KBr) and analyzed directly.

Gas Chromatography-Mass Spectrometry (GC-MS)

The sample would be injected into a gas chromatograph, where it is vaporized and separated
on a capillary column. The separated components then enter the mass spectrometer, where
they are ionized (typically by electron impact) and fragmented. The mass analyzer separates
the ions based on their mass-to-charge ratio, and a detector records their abundance.

Logical Relationships and Structure

The chemical structure of 1-cyclopropyl-2-nitrobenzene dictates the observed spectroscopic
data. The following diagram illustrates the key structural features and their expected influence

on the spectra.
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Structural Features and Spectroscopic Correlations of 1-Cyclopropyl-2-nitrobenzene

Chemical Structure

1-Cyclopropyl-2-nitrobenzene
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Caption: Key structural components of 1-cyclopropyl-2-nitrobenzene and their corresponding
spectroscopic signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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